Synthetic Utility: Direct Precursor to Validated Anticancer Chalcone Series
This compound (as the free base, compound 4) is the common intermediate for synthesizing a library of 18 chalcone derivatives (6a–6r). Among these, compound 6a (unsubstituted phenyl chalcone) demonstrated selective antiproliferative activity against SW620 colon cancer cells with an IC50 of 9.42 μM [1]. In contrast, the alternative starting material 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline lacks the ketone functionality required for chalcone formation. The free base has a calculated logP of 3.17 and a topological polar surface area of 97.36 Ų, placing it within favorable drug-like chemical space for further derivatization .
| Evidence Dimension | Synthetic versatility for chalcone library generation |
|---|---|
| Target Compound Data | Enables Claisen-Schmidt condensation to produce 18 chalcone derivatives (6a–6r) with isolated yields of 75–94% |
| Comparator Or Baseline | 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline: lacks reactive ketone; cannot produce chalcones |
| Quantified Difference | Unique reactivity vs. comparator (absence of ketone precludes chalcone synthesis entirely) |
| Conditions | Aldehyde condensation, KOH/MeOH, reflux 5–8 h |
Why This Matters
Enables generation of a structurally diverse library for SAR exploration; the most active derivative (6o) showed IC50 comparable to cisplatin on SW620 cells.
- [1] Li, J., Li, L., Liu, Y., Zhang, J., Shi, C., Zhou, S., & Qiu, H. (2023). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Heterocyclic Communications, 29(1), 20220152. View Source
